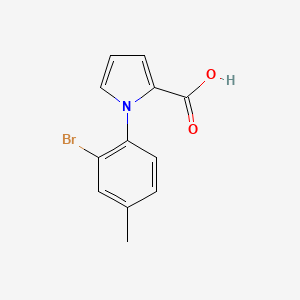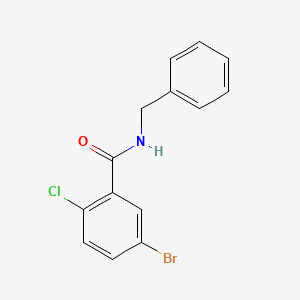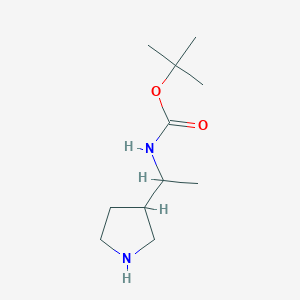![molecular formula C8H9O4- B1286436 Ácido 3-(metoxicarbonil)biciclo[1.1.1]pentano-1-carboxílico CAS No. 83249-10-9](/img/structure/B1286436.png)
Ácido 3-(metoxicarbonil)biciclo[1.1.1]pentano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[1.1.1]pentane core. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclo[1.1.1]pentane framework is known for its rigidity and strain, which can impart unique reactivity and properties to the molecules that contain it.
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.
Medicinal Chemistry: The rigidity and strain of the bicyclo[1.1.1]pentane core can impart unique biological activity to molecules, making it a potential scaffold for drug development.
Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as high strength or rigidity.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, taking advantage of its unique electronic and steric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the [2+2] cycloaddition of a suitable diene with an alkyne, followed by a ring-closing metathesis reaction.
Introduction of the carboxylic acid group: This can be done through the oxidation of a suitable precursor, such as a methyl group or an alcohol, using reagents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid group can be converted to the methoxycarbonyl group through esterification with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigidity and strain of the bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound for its target.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, which can influence its chemical properties and reactivity.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Uniqueness
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the bicyclo[1.1.1]pentane core. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
Número CAS |
83249-10-9 |
|---|---|
Fórmula molecular |
C8H9O4- |
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)/p-1 |
Clave InChI |
UJZHYIMESNWEQA-UHFFFAOYSA-M |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)O |
SMILES canónico |
COC(=O)C12CC(C1)(C2)C(=O)[O-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)










![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

